![molecular formula C20H19N3O4S B2873142 (Z)-乙基 2-(6-乙酰氨基-2-(苯甲酰亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯 CAS No. 865248-45-9](/img/structure/B2873142.png)
(Z)-乙基 2-(6-乙酰氨基-2-(苯甲酰亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines . This process has been used to create a variety of substituted benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of “(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” includes a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality .科学研究应用
Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been studied for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling . PTP1B is an attractive target for antidiabetic drug discovery . In one study, a derivative of the compound displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Antidiabetic Potential
The compound has been evaluated for its therapeutic potential for Type II diabetes . The research involved the design, synthesis, and evaluation of some acetamidobenzoic acid derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors . The most potent compound in the series was also evaluated for in vivo anti-hyperglycemic activity using a streptozotocin-induced diabetic Wistar rat model .
未来方向
The future directions for research on “(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate” and similar compounds could involve further investigation of their potential as antidepressant and anticonvulsant agents . Additionally, further studies could explore their selectivity against mutated BRAF .
作用机制
Target of Action
The primary target of this compound is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development .
Mode of Action
The compound acts as an inhibitor of the BRAFV600E kinase . It was designed and synthesized to provide efficient inhibitors of the oncogenic BRAFV600E kinase . The compound’s interaction with its target results in the inhibition of the kinase, thereby preventing the abnormal activation of the MAPK signaling pathway .
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway . This pathway is an important signaling cascade that regulates critical cellular mechanisms, such as proliferation and survival . By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, preventing uncontrolled cellular proliferation and potentially halting the development of cancer .
Result of Action
The result of the compound’s action is the inhibition of the BRAFV600E kinase, leading to a disruption in the MAPK signaling pathway . This disruption prevents uncontrolled cellular proliferation, which is a key factor in cancer development . Therefore, the compound could potentially be used in the treatment of cancers that are driven by the BRAFV600E mutation .
属性
IUPAC Name |
ethyl 2-(6-acetamido-2-benzoylimino-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-18(25)12-23-16-10-9-15(21-13(2)24)11-17(16)28-20(23)22-19(26)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLAMYSZIMXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。